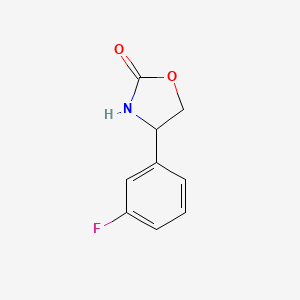

4-(3-Fluorophenyl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H8FNO2/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |

InChI Key |

HQOGIULIFRCLQK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Fluorophenyl Oxazolidin 2 One and Its Derivatives

Strategies for Oxazolidinone Ring Formation

The formation of the oxazolidinone ring is a critical step in the synthesis of these compounds. Various methodologies have been developed, each with its own advantages and substrate scope.

Cycloaddition Reactions (e.g., Azide-Enolate 1,3-Dipolar Cycloaddition)

1,3-dipolar cycloaddition reactions offer a powerful tool for the construction of five-membered heterocyclic rings like oxazolidinones. nih.gov One notable example is the azide-enolate 1,3-dipolar cycloaddition. This reaction involves the coupling of an azide (B81097) with an enolate to form a triazole, which can then be converted to the desired oxazolidinone. cnr.itresearchgate.netresearchgate.netnih.gov While direct cycloaddition to form oxazolidinones is less common, the principles of cycloaddition are fundamental. For instance, the reaction of azomethine ylides with carbonyl compounds is a well-established method for synthesizing oxazolidine (B1195125) derivatives. nih.gov Another approach involves the [3+2] cycloaddition of simple enals and unprotected isatins with haloamides to produce highly functionalized oxazolidin-4-ones. nih.gov

The azide-enolate cycloaddition has been effectively used to synthesize 1,5-disubstituted 1,2,3-triazoles from alkyl/aryl azides and β-ketophosphonates. researchgate.net This methodology highlights the versatility of cycloaddition reactions in heterocyclic synthesis. The reaction of sydnones, which are mesoionic compounds, with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) also proceeds via a 1,3-dipolar cycloaddition to yield pyrazoles, demonstrating the broad applicability of this reaction type. nih.gov

Carbamatization and Cyclization Approaches

A prevalent and versatile method for synthesizing oxazolidinones involves the carbamatization of an amino alcohol followed by intramolecular cyclization. researchgate.net This strategy is widely applicable and can be adapted for the synthesis of a variety of substituted oxazolidinones. The process typically begins with the formation of a carbamate (B1207046) from a corresponding amino alcohol. This intermediate then undergoes cyclization to yield the oxazolidinone ring.

Several reagents can be used for the carbamatization step, including phosgene (B1210022) and its derivatives. nih.govrsc.org However, due to the hazardous nature of these reagents, alternative, more benign methods have been explored. researchgate.net These include the use of CO2 or dialkyl carbonates for the carbonylation of β-amino alcohols. nih.gov The cyclization of amino alcohol carbamates can be followed by cross-coupling reactions to introduce further diversity, such as the copper-catalyzed cross-coupling with aryl iodides to produce N-aryl oxazolidinones. organic-chemistry.org

A novel one-pot, microwave-assisted cyclization-methylation reaction of amino alcohols with dimethyl carbonate has also been developed, offering a simple and efficient route to 4-substituted-3-methyl-1,3-oxazolidin-2-ones.

Isocyanate-Based Cyclization Protocols

Isocyanates are highly reactive intermediates that readily participate in cyclization reactions to form oxazolidinones. A common approach involves the reaction of an isocyanate with an epoxide. organic-chemistry.orgnih.govacs.org This [3+2] coupling reaction can be catalyzed by various catalysts, including tetraarylphosphonium salts (TAPS), which act as bifunctional organocatalysts. organic-chemistry.orgacs.org This method is robust and can be applied to a wide range of isocyanates and terminal epoxides, even allowing for the synthesis of enantioenriched N-aryl-substituted oxazolidinones. organic-chemistry.orgacs.org

Another isocyanate-based method involves the reaction of chlorosulfonyl isocyanate (CSI) with epoxides. nih.govbeilstein-journals.org This one-pot reaction can produce both oxazolidinones and five-membered cyclic carbonates. nih.govbeilstein-journals.org The reaction of propargylic alcohols with phenyl isocyanate, promoted by silver catalysts, provides a tandem cyclization pathway to oxazolidin-2-ones with high Z-selectivity. organic-chemistry.org Furthermore, a base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate offers a practical route to N-substituted-4-methylene-oxazolidinones. colab.wsresearchgate.net

Stereoselective Synthesis of Chiral 4-(3-Fluorophenyl)oxazolidin-2-one Scaffolds

The biological activity of oxazolidinones is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Synthetic Routes Utilizing Chiral Precursors

A powerful strategy for achieving stereoselectivity is the use of chiral precursors derived from the "chiral pool." youtube.com Readily available chiral starting materials, such as α-amino acids, can be converted into chiral oxazolidinones. acs.orgnih.govnih.gov For instance, L-phenylalanine and L-valine have been used to synthesize a series of fluorous-supported oxazolidinone chiral auxiliaries. nih.gov

The synthesis often involves the conversion of the chiral α-amino acid to a chiral amino alcohol, which then undergoes cyclization to form the oxazolidinone. researchgate.net This approach ensures that the stereochemistry of the starting material is transferred to the final product. Chiral aziridines are another class of valuable precursors for the stereoselective synthesis of functionalized oxazolidinones. researchgate.netacs.orgbioorg.orgnih.gov Enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in high yields from various aziridine-2-methanols via intramolecular cyclization with phosgene. acs.orgnih.gov

A new chiral-substituted oxazolidin-2-one has been synthesized from L-tyrosine using a novel method, highlighting the continued development of new chiral auxiliaries. umanitoba.ca

Diastereoselective and Enantioselective Control in Oxazolidinone Formation

Achieving control over the formation of multiple stereocenters is a significant challenge in organic synthesis. Various strategies have been developed to control both diastereoselectivity and enantioselectivity during oxazolidinone formation.

Diastereoselective methods often rely on the influence of existing stereocenters in the starting material to direct the formation of new ones. For example, the palladium/sulfoxide-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates leads to the formation of stereochemically defined anti-oxazolidinones. acs.org

Enantioselective catalysis provides a direct route to chiral oxazolidinones from achiral starting materials. The ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones is an effective method for producing optically active 2-oxazolidinone (B127357) derivatives with excellent enantioselectivities. rsc.org This catalytic system tolerates a wide range of functional groups. rsc.org

Another approach combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement to synthesize oxazolidin-2-one scaffolds with two adjacent stereocenters. nih.gov This method has been successfully applied to the concise total synthesis of natural products like (-)-cytoxazone. nih.gov The use of chiral organoselenium compounds to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes is another example of enantioselective control. organic-chemistry.org

The table below summarizes various synthetic approaches to oxazolidinones, highlighting the reagents, catalysts, and key features of each method.

| Synthetic Approach | Key Reagents/Catalysts | Product Type | Key Features | Reference(s) |

| Azide-Enolate Cycloaddition | Azides, Enolates | 1,2,3-Triazoles (precursors) | Metal-free, regioselective | cnr.itresearchgate.netresearchgate.netnih.gov |

| Carbamatization/Cyclization | Amino alcohols, Phosgene derivatives, CO2, Dimethyl carbonate | Substituted oxazolidinones | Versatile, can be adapted for various substituents | researchgate.netnih.govrsc.orgorganic-chemistry.org |

| Isocyanate/Epoxide Cycloaddition | Isocyanates, Epoxides, Tetraarylphosphonium salts (TAPS) | N-aryl-substituted oxazolidinones | High regioselectivity, applicable to enantioenriched synthesis | organic-chemistry.orgacs.org |

| Isocyanate/Propargylic Alcohol Cyclization | Isocyanates, Propargylic alcohols, Silver catalysts | (Z)-Oxazolidin-2-ones | High Z-selectivity | organic-chemistry.org |

| Asymmetric Hydrogenation | 2-Oxazolones, Ru(II)-NHC catalyst | Chiral 2-oxazolidinones | Excellent enantioselectivity, broad substrate scope | rsc.org |

| Asymmetric Aldol/Curtius Reaction | Aldehydes, Chiral auxiliaries | Chiral 4,5-disubstituted oxazolidin-2-ones | Access to vicinal stereogenic centers | nih.gov |

Advanced Catalytic Methods in Oxazolidinone Synthesis

The synthesis of oxazolidinones, including this compound, has been significantly advanced through the development of sophisticated catalytic methods. These approaches offer improvements in efficiency, selectivity, and substrate scope compared to traditional synthetic routes.

Metal-Catalyzed Transformations (e.g., Copper-Catalyzed Arylation)

Metal-catalyzed reactions, particularly those involving copper, have become a cornerstone for the synthesis of N-aryl oxazolidinones. The Ullmann condensation, a classic copper-catalyzed reaction, has been refined to proceed under milder conditions with greater functional group tolerance.

Copper-catalyzed N-arylation is a powerful method for forming the C-N bond between an oxazolidinone nitrogen and an aryl group. datapdf.comresearchgate.net These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand and a base. datapdf.comresearchgate.net The ligand plays a crucial role by enhancing the solubility and stability of the copper catalyst and facilitating the cross-coupling process. researchgate.net Bidentate amine ligands, such as 1,2-diaminocyclohexane and N,N'-dimethylethylenediamine (DMEDA), have proven effective in promoting these transformations. datapdf.commdpi.com The choice of base, often a carbonate like potassium carbonate (K₂CO₃) or a phosphate (B84403) like potassium phosphate (K₃PO₄), is also critical for the reaction's success. datapdf.com

This methodology is highly versatile, accommodating a wide range of aryl halides, including functionalized aryl iodides and bromides. organic-chemistry.orgorganic-chemistry.org For instance, an efficient one-pot reaction has been developed that combines the intramolecular cyclization of an amino alcohol carbamate with a subsequent copper-catalyzed N-arylation using an aryl iodide. organic-chemistry.org This sequential process allows for the construction of complex N-aryl oxazolidinones from simple precursors under mild conditions. organic-chemistry.org The reaction tolerates various functional groups on the aryl iodide, such as nitriles, ketones, and ethers, making it a valuable tool for creating diverse molecular libraries. organic-chemistry.org Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides also provides an alternative, effective route. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed N-Arylation of Oxazolidinones

| Aryl Halide | Oxazolidinone | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Iodide | Amino alcohol carbamate | CuI / Ligand | K₂CO₃ | Acetonitrile (B52724) | Air, mild temp. | Good | organic-chemistry.org |

| Aryl Iodide | Oxazolidinone | CuI / BPMO | Cs₂CO₃ | Toluene | Room Temp. | Excellent | organic-chemistry.org |

| Aryl Bromide | Oxazolidinone | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80 °C | Good | organic-chemistry.org |

| Aryl Bromide/Iodide | Oxazolidinone | CuI / 1,2-diaminocyclohexane | K₂CO₃ | Dioxane | Reflux | Excellent | researchgate.net |

| Aryl Iodide | Oxazolidine-2-thione | CuI / DMEDA | Cs₂CO₃ | Dioxane | 60-90 °C | Good | mdpi.com |

BPMO = N,N'-Bis(pyridin-2-ylmethyl)oxalamide; dba = dibenzylideneacetone; DMEDA = N,N'-dimethylethylenediamine

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing oxazolidinones, aligning with the principles of green chemistry. nih.gov These methods utilize small organic molecules to catalyze reactions, avoiding the potential toxicity and cost associated with metal catalysts.

One notable approach involves the use of bifunctional organocatalysts. For example, an electrostatically enhanced phenol, specifically a 3-hydroxy-N-octyl pyridinium (B92312) salt, has been shown to effectively catalyze the [3+2]-cycloaddition of epoxides and isocyanates to form oxazolidinones. acs.orgacs.org This catalyst functions by simultaneously activating both reactants, leading to rapid and high-yielding synthesis, particularly under microwave irradiation. acs.orgacs.org

Tetraarylphosphonium salts (TAPS) represent another class of bifunctional organocatalysts that facilitate the coupling of epoxides and isocyanates. These catalysts act as both a Brønsted acid and a halide ion source, which accelerates the regioselective ring-opening of the epoxide. organic-chemistry.org Chiral organoselenium compounds have also been employed to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org Additionally, simple amino acids like glutamic acid are being explored as biodegradable and environmentally friendly organocatalysts for the synthesis of related heterocyclic structures, highlighting a sustainable direction in the field. nih.gov

Modern Synthetic Enhancements and Green Chemistry Considerations

Recent advancements in the synthesis of this compound and its derivatives have been heavily influenced by the principles of green chemistry. These efforts focus on increasing reaction efficiency, reducing waste, and utilizing more environmentally benign materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been recognized as a highly effective technology for accelerating chemical reactions. mdpi.com By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to mere minutes. mdpi.comnih.gov This rapid heating, combined with precise temperature control, often leads to cleaner reactions with higher yields and fewer byproducts. acs.orgacs.org

The synthesis of oxazolidinones has greatly benefited from this technology. For instance, the reaction of amino alcohols with diethyl carbonate to form 4-substituted oxazolidin-2-ones can be completed in as little as 20 minutes under microwave irradiation at 125 °C, a significant improvement over conventional heating methods. nih.gov Similarly, the organocatalyzed cycloaddition of epoxides and isocyanates proceeds efficiently under microwave conditions, affording a wide array of oxazolidinones in high yields within minutes. acs.orgacs.org The application of microwaves is not limited to solution-phase chemistry; microwave-assisted solid-phase organic synthesis (MA-SPOS) has also been successfully developed for producing oxazolidinone libraries. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazolidinone Synthesis

| Reactants | Catalyst/Conditions (Conventional) | Time (Conventional) | Catalyst/Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|

| Amino alcohol, Diethyl Carbonate | K₂CO₃, Heat | Several hours | K₂CO₃, 125 °C, 125 W | 20 min | Good | nih.gov |

| Phenyl Glycidyl Ether, Phenyl Isocyanate | 3-hydroxy-N-octyl pyridinium salt, 100 °C (oil bath) | 15 min (48% conversion) | 3-hydroxy-N-octyl pyridinium salt, 100 °C | 15 min (>99% conversion) | 96% | acs.orgacs.org |

Solvent and Reagent Optimization in Reaction Design

The selection of solvents and reagents is a critical aspect of green synthetic design, aiming to minimize environmental impact and improve process safety. mdpi.com Traditional organic solvents are often volatile, flammable, and toxic, prompting a shift towards safer alternatives. nih.gov

In the context of oxazolidinone synthesis, significant efforts have been made to optimize reaction media. For copper-catalyzed one-pot syntheses, a systematic evaluation of solvents and carbamate sources revealed that acetonitrile is a superior solvent to minimize byproducts, and ethyl carbamate is an optimal reagent. organic-chemistry.org This optimization is crucial for developing robust and efficient processes. organic-chemistry.org

A particularly innovative approach is the use of deep eutectic solvents (DESs). A ternary DES composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully used as both the catalyst and the reaction medium for the three-component synthesis of oxazolidinones. researchgate.net This method is environmentally benign and uses sustainable materials. researchgate.net Water, the ultimate green solvent, has also been employed in the synthesis of related heterocyclic compounds, demonstrating the potential for aqueous-based reaction systems. nih.gov The optimization extends to using less hazardous reagents; for example, syntheses have been developed to avoid highly toxic chemicals like phosgene by using alternatives such as chloroformate esters. researchgate.net

Chemical Transformations and Reactivity Profile of 4 3 Fluorophenyl Oxazolidin 2 One Derivatives

Functional Group Interconversions on the Oxazolidinone Ring

The oxazolidinone ring is a stable heterocyclic system, but the atoms within the ring and its substituents can undergo various chemical transformations. The nitrogen atom of the oxazolidinone can be functionalized, and substituents at the C5 position, often introduced from starting materials like epichlorohydrin, provide a handle for further modifications.

For instance, a common precursor, (R)-5-(hydroxymethyl)-3-(3-fluorophenyl)oxazolidin-2-one, allows for several interconversions of the primary alcohol.

Table 1: Example Functional Group Interconversions at the C5 Position

| Starting Material | Reagents & Conditions | Product | Transformation |

| (R)-5-(hydroxymethyl)-3-(3-fluorophenyl)oxazolidin-2-one | 1. MsCl, Et₃N, DCM, 0°C2. NaN₃, DMF, 80°C | (R)-5-(azidomethyl)-3-(3-fluorophenyl)oxazolidin-2-one | Alcohol to Azide (B81097) |

| (R)-5-(hydroxymethyl)-3-(3-fluorophenyl)oxazolidin-2-one | PPh₃, CBr₄, DCM | (R)-5-(bromomethyl)-3-(3-fluorophenyl)oxazolidin-2-one | Alcohol to Bromide |

| (R)-5-(hydroxymethyl)-3-(3-fluorophenyl)oxazolidin-2-one | Dess-Martin periodinane, DCM | (R)-3-(3-fluorophenyl)-2-oxooxazolidine-5-carbaldehyde | Alcohol to Aldehyde |

| (R)-5-(azidomethyl)-3-(3-fluorophenyl)oxazolidin-2-one | H₂, Pd/C, MeOH | (R)-5-(aminomethyl)-3-(3-fluorophenyl)oxazolidin-2-one | Azide to Amine |

This table is a representation of common organic transformations applied to the scaffold.

Furthermore, palladium-catalyzed N-arylation represents a key method for the synthesis of 3-aryl-2-oxazolidinones, where the nitrogen of a simpler oxazolidinone is coupled with an aryl bromide. organic-chemistry.org This highlights the reactivity of the N-H bond in precursor oxazolidinones.

Aromatic Substitutions and Modifications on the Fluorophenyl Moiety

The 3-fluorophenyl group can undergo electrophilic aromatic substitution, although the fluorine atom and the oxazolidinone substituent influence the position of incoming electrophiles. The fluorine acts as a weak ortho-, para-director and a deactivator, while the N-aryl linkage also directs substitution.

To achieve specific substitution patterns required for further diversification (such as cross-coupling), directed ortho-metalation or, more commonly, the use of pre-functionalized phenyl rings is employed. For example, the synthesis often starts with a substituted aniline, such as 4-bromo-3-fluoroaniline, to install a handle for subsequent reactions. This leads to precursors like (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, positioning a bromine atom for diversification. bldpharm.com

Coupling Reactions for Scaffold Diversification

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly diversifying the 4-(3-fluorophenyl)oxazolidin-2-one scaffold.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. tcichemicals.com For derivatives like 3-(4-bromo-3-fluorophenyl)oxazolidin-2-one, this reaction enables the introduction of a wide variety of aryl and heteroaryl groups (a "C-ring") at the 4-position of the phenyl ring.

The general conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃), and a solvent system like DME or THF/water. tcichemicals.comproprogressio.hu

Table 2: Representative Suzuki Cross-Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Product (C-Ring Addition) |

| 3-(4-bromo-3-fluorophenyl)oxazolidin-2-one | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(3-fluoro-[1,1'-biphenyl]-4-yl)oxazolidin-2-one |

| 3-(4-bromo-3-fluorophenyl)oxazolidin-2-one | Pyridin-3-ylboronic acid | PdCl₂(dppf) / K₂CO₃ | 3-(3-fluoro-4-(pyridin-3-yl)phenyl)oxazolidin-2-one |

| 3-(4-bromo-3-fluorophenyl)oxazolidin-2-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 3-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)oxazolidin-2-one |

This table illustrates the diversification of the scaffold using the Suzuki reaction. Conditions are based on established protocols for similar substrates. proprogressio.hunih.gov

Beyond the Suzuki reaction, other palladium-catalyzed cross-couplings are instrumental in modifying halogenated oxazolidinone precursors. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Using a precursor like 3-(4-bromo-3-fluorophenyl)oxazolidin-2-one, various alkyne-containing groups can be installed. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (B128534) (NEt₃). mdpi.com

Stille Coupling: This involves the reaction of an organostannane with an organic halide. It offers the advantage of being tolerant to a wide variety of functional groups, though the toxicity of tin reagents is a drawback.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. It could be used to introduce vinyl groups onto the fluorophenyl ring.

Buchwald-Hartwig Amination: This is a method for forming carbon-nitrogen bonds. It can be used to couple amines with the aryl bromide of the scaffold, yielding N-aryl derivatives.

These methodologies collectively provide a robust toolkit for the extensive diversification of the this compound core structure for various chemical and pharmaceutical applications. researchgate.net

Investigations into Ring-Opening and Decarboxylative Transformations

While the oxazolidinone ring is generally stable, it can undergo ring-opening under certain conditions. For example, strong hydrolytic conditions (acidic or basic) can cleave the carbamate (B1207046) and ether linkages, leading to the corresponding amino alcohol. This transformation is essentially the reverse of one of the common synthetic routes to the ring system.

Decarboxylative transformations, where the C2 carbonyl group is removed, are less common under typical laboratory conditions due to the stability of the cyclic carbamate. Such transformations generally require harsh conditions or specific enzymatic or photochemical methods not routinely applied to this class of compounds.

Mechanism of Novel Chemical Reactions Involving Oxazolidinones

A novel and highly efficient method for constructing chiral oxazolidinone rings involves intramolecular C(sp³)-H amination, often facilitated by biocatalysts. chemrxiv.org This approach represents an atom-economical strategy for forming the heterocyclic ring directly from a carbamate precursor.

The proposed mechanism, particularly when catalyzed by engineered enzymes like cytochrome P450, proceeds through a nitrene transfer pathway. chemrxiv.org

Nitrene Generation: The reaction is initiated by the activation of a carbamate precursor, often one that is converted into a sulfonyl carbamate or similar reactive species. In the active site of the enzyme, an iron-porphyrin cofactor is oxidized to a high-valent state. This species then reacts with the nitrogen source, leading to the formation of a highly reactive metal-bound nitrene intermediate.

C-H Activation and Insertion: The electrophilic nitrene intermediate is positioned by the enzyme's chiral pocket in close proximity to a specific C-H bond of the substrate.

Ring Closure: The nitrene then inserts directly into the C-H bond in a concerted or stepwise fashion, forming the new C-N bond and completing the five-membered oxazolidinone ring. The enantioselectivity of the reaction is controlled by the enzyme's active site, which dictates the orientation of the substrate during the C-H insertion step. chemrxiv.org

This biocatalytic approach avoids the need for precious metals and can provide high yields and excellent enantioselectivity for the synthesis of chiral oxazolidinones. chemrxiv.org

Structural Characterization and Elucidation in Academic Research

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopy is the cornerstone for determining the molecular structure of novel compounds. A multi-faceted approach using various spectroscopic methods provides complementary information, leading to an unambiguous structural assignment of 4-(3-Fluorophenyl)oxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Advanced) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental NMR data for this compound is not widely published, the expected spectral features can be inferred from its non-fluorinated analog, (R)-(-)-4-Phenyl-2-oxazolidinone, and from established principles of NMR theory. chemicalbook.com Computational methods are also frequently employed to predict chemical shifts and coupling constants, offering a valuable comparison to experimental data when available. compchemhighlights.orgescholarship.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxazolidinone ring and the 3-fluorophenyl group. The methine proton (H-4) on the oxazolidinone ring, adjacent to the phenyl group, would likely appear as a multiplet due to coupling with the methylene (B1212753) protons (H-5) and the N-H proton. The two diastereotopic methylene protons at the C-5 position would typically present as separate multiplets. The N-H proton signal is often broad and its chemical shift can be solvent-dependent. The aromatic region would display a complex pattern for the four protons on the 3-fluorophenyl ring, with chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom.

¹³C NMR: The carbon NMR spectrum would provide key information on the number and electronic environment of all carbon atoms. The carbonyl carbon (C-2) of the oxazolidinone ring is expected to resonate at a characteristic downfield position (typically ~158-160 ppm). The C-4 and C-5 carbons of the heterocyclic ring would appear in the aliphatic region. The six carbons of the 3-fluorophenyl ring would show distinct signals in the aromatic region, with their chemical shifts modulated by the fluorine substituent. A key feature would be the presence of carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF, etc.), which are invaluable for confirming the position of the fluorine atom on the phenyl ring. researchgate.net

Advanced NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting H-4 with H-5 and showing correlations among the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, from H-4 to the aromatic carbons or from the aromatic protons to the C-4 carbon, confirming the connectivity between the phenyl ring and the oxazolidinone moiety.

Table 1: Predicted and Comparative NMR Data Note: This table includes experimental data for the analogous compound (R)-4-Phenyl-2-oxazolidinone and predicted influences for this compound. Specific experimental values for the target compound may vary.

| Nucleus | Compound | Position | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | (R)-4-Phenyl-2-oxazolidinone chemicalbook.com | Aromatic | 7.2-7.5 (m, 5H) | Multiplet for phenyl protons. |

| H-4 | 4.6-4.8 (m, 1H) | Methine proton. | ||

| H-5 | 4.0-4.5 (m, 2H) | Methylene protons. | ||

| N-H | Variable | Often broad. | ||

| ¹³C | (R)-4-Phenyl-2-oxazolidinone researchgate.net | C=O (C-2) | ~159 | Carbonyl carbon. |

| Aromatic | ~126-139 | Phenyl carbons. | ||

| C-4 | ~60 | Methine carbon. | ||

| C-5 | ~70 | Methylene carbon. | ||

| ¹³C | This compound | C-3' | ~163 (d, ¹JCF ≈ 245 Hz) | Carbon directly bonded to fluorine. |

| C-2', C-4' | Downfield/Upfield shifts | Carbons ortho and para to fluorine, show smaller C-F couplings. |

d = doublet, m = multiplet

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are excellent for identifying functional groups and probing molecular conformation. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorption bands of its functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) is expected in the region of 1750-1770 cm⁻¹. nist.gov The N-H stretching vibration typically appears as a sharp to broad band around 3200-3400 cm⁻¹. The C-O stretching of the ester-like linkage within the oxazolidinone ring usually gives rise to strong bands in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. The presence of the fluorine substituent is confirmed by a strong C-F stretching band, typically found in the 1000-1100 cm⁻¹ region. nih.gov An FTIR spectrum for the closely related "5-(m-Fluorophenyl-2-oxazolidone)" confirms these assignments. spectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong and sharp signal in the Raman spectrum, which is useful for characterization.

Table 2: Key Vibrational Frequencies for this compound Data based on characteristic frequencies for oxazolidinones and fluorophenyl compounds. nist.govnih.govspectrabase.com

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3200 - 3400 | Medium-Strong, Sharp |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Carbonyl) | IR, Raman | 1750 - 1770 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ring) | IR | 1200 - 1300 | Strong |

| C-F Stretch | IR | 1000 - 1100 | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Elucidation

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the 3-fluorophenyl ring. The compound is expected to exhibit absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. mdpi.com The unsubstituted benzene (B151609) ring typically shows a strong absorption (E-band) around 204 nm and a weaker, structured absorption (B-band) around 256 nm. Substitution on the ring can cause shifts in the wavelength (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The fluorine substituent and the oxazolidinone ring are expected to act as auxochromes, modifying the absorption profile compared to unsubstituted benzene. The absorption maxima are generally observed around 260-280 nm for phenyl-substituted oxazolidinones. beilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides the molecular weight and valuable structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₉H₈FNO₂), the calculated monoisotopic mass is approximately 181.05 Da. nih.gov

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern is anticipated to involve characteristic losses from both the heterocyclic ring and the substituted phenyl group. Common fragmentation pathways for related oxazolidinones include: nih.govnist.gov

Cleavage of the oxazolidinone ring: This can lead to fragments corresponding to the fluorophenyl group attached to parts of the ring. A prominent fragment would likely be the fluorophenyl isocyanate ion [F-C₆H₄-NCO]⁺ or the fluorostyrene oxide radical cation.

Loss of CO₂: Cleavage can result in the loss of carbon dioxide (44 Da) from the carbamate moiety.

Benzylic cleavage: The bond between C-4 and the fluorophenyl ring is a likely point of cleavage, leading to the formation of a fluorophenylmethyl radical or cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion/Fragment Identity | Notes |

| 181 | [C₉H₈FNO₂]⁺ | Molecular Ion (M⁺) |

| 109 | [FC₆H₄CH]⁺ | Fragment from benzylic cleavage |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

X-ray Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as (S)-4-Phenyl-2-oxazolidinone and other derivatives, allows for a reliable prediction of its solid-state conformation. sigmaaldrich.comnih.gov

The oxazolidinone ring is generally found to be nearly planar or adopting a slight envelope conformation. nih.gov The bond between C-4 and the phenyl ring allows for rotational freedom, and the dihedral angle between the plane of the oxazolidinone ring and the phenyl ring is a key conformational parameter. In the crystal, molecules are typically linked by intermolecular hydrogen bonds involving the N-H group as a donor and the carbonyl oxygen (C=O) as an acceptor, often forming chains or dimeric motifs. nih.gov

Table 4: Typical Crystallographic Parameters for a 4-Phenyloxazolidin-2-one Framework Data derived from known structures of analogous compounds.

| Parameter | Typical Value |

| Bond Length C=O | ~1.21 Å |

| Bond Length N-C(O) | ~1.36 Å |

| Bond Length C-O(ring) | ~1.46 Å |

| Bond Length N-H | ~0.86 Å |

| Crystal System | Monoclinic or Orthorhombic |

| Hydrogen Bonding Motif | N-H···O=C |

Hirshfeld Surface Analysis for Intermolecular Interactions

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions. The most significant contributions typically come from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. nih.gov Hydrogen bonds of the N-H···O type would be clearly visible as distinct red spots on the dnorm surface. nih.gov

The presence of the fluorophenyl group introduces other important interactions. C-H···π interactions, where a C-H bond points towards the face of the aromatic ring, are common. Crucially, the fluorine atom would participate in F···H and potentially F···C or F···F contacts. The analysis of these interactions is vital for understanding the supramolecular architecture and the influence of the fluorine substituent on the crystal packing. doaj.org

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on analyses of similar fluorinated and non-fluorinated oxazolidinone structures. nih.govnih.gov

| Interaction Type (Contact) | Predicted Contribution (%) | Description |

| H···H | 45 - 60% | Van der Waals interactions between hydrogen atoms. |

| O···H / H···O | 15 - 25% | Primarily represents N-H···O hydrogen bonds. |

| C···H / H···C | 10 - 20% | Van der Waals contacts and weak C-H···π interactions. |

| F···H / H···F | 5 - 10% | Dipolar interactions involving the fluorine atom. |

| C···C | < 5% | π-π stacking interactions (if present). |

Computational and Theoretical Studies on 4 3 Fluorophenyl Oxazolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and reactivity of molecules like 4-(3-Fluorophenyl)oxazolidin-2-one. These calculations provide a foundational understanding of the molecule's intrinsic properties.

While specific DFT studies on the reaction mechanisms for the synthesis of this compound are not extensively detailed in the public domain, general principles derived from studies on similar oxazolidinone syntheses can be applied. The formation of the oxazolidinone ring typically involves the reaction of an aminoalcohol with a carbonylating agent. DFT calculations on related systems have elucidated the stereochemical outcomes by comparing different mechanistic pathways, such as SN1 versus a double SN2 mechanism. For instance, in the conversion of N-Boc protected aminoalcohols to oxazolidinones, DFT has been used to suggest that the stereochemistry of the starting material can dictate the predominant reaction mechanism. uv.es

One common synthetic route involves the cyclization of a 1,2-aminoalcohol. Theoretical calculations can model the transition states of these reactions, providing insights into the energy barriers and the most likely reaction pathways. uv.es For example, the intramolecular SN2 attack of a carbamate (B1207046) on an epoxide, followed by ring-opening and cyclization, is a plausible mechanism that can be modeled to determine activation energies and transition state geometries.

Table 1: Theoretical Investigation of Reaction Mechanisms for Oxazolidinone Formation (Note: This table is based on general findings for oxazolidinone synthesis and is illustrative for this compound)

| Reaction Step | Computational Method | Key Findings |

| Nucleophilic attack | DFT (B3LYP) | Calculation of activation energy for ring formation. |

| Ring opening | DFT (B3LYP) | Identification of transition state geometry. |

| Intramolecular cyclization | DFT (B3LYP) | Determination of the thermodynamic favorability of the final product. |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computed structures. For oxazolidinone derivatives, DFT has been used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical spectra aid in the assignment of experimental signals and provide a more detailed understanding of the molecule's vibrational modes.

The electronic properties of this compound can be described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For aromatic and heterocyclic compounds, the MESP can highlight regions of negative potential, often associated with heteroatoms like oxygen and nitrogen, and regions of positive potential, typically around hydrogen atoms. In a study of a similar molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the nitrogen atoms of the heterocyclic ring were identified as the most likely sites for electrophilic attack based on the MESP analysis.

Table 2: Calculated Electronic Properties for a Related Fluorophenyl-Oxadiazole Compound (Note: This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and serves as an example of the type of data obtained from DFT calculations.)

| Property | Calculated Value |

| HOMO Energy | -6.5743 eV |

| LUMO Energy | -2.0928 eV |

| HOMO-LUMO Gap | 4.4815 eV |

| Dipole Moment | 3.3514 Debye |

These values suggest that related compounds have a significant energy gap, indicating good kinetic stability.

Molecular Modeling and Simulations

Molecular modeling techniques, including docking and molecular dynamics, are used to simulate the interaction of this compound with biological macromolecules, providing insights into its mechanism of action at an atomic level.

Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Molecular docking studies are crucial for understanding how these compounds fit into the ribosomal binding pocket, specifically at the peptidyl transferase center (PTC). These simulations predict the preferred binding orientation and affinity of the ligand.

For the oxazolidinone class, docking studies have shown that the N-aryloxazolidinone core is a key structural feature for activity. The docking poses reveal important interactions, such as hydrogen bonds and hydrophobic contacts, between the drug molecule and the ribosomal RNA. For example, studies on linezolid (B1675486), a well-known oxazolidinone antibiotic, have identified specific nucleotide residues within the PTC that are critical for binding. While specific docking studies for this compound are not widely published, the general binding mode is expected to be similar to other oxazolidinones.

Table 3: Illustrative Molecular Docking Results for Oxazolidinone Derivatives with Ribosomal Targets (Note: This table presents generalized findings from docking studies of various oxazolidinone compounds.)

| Target Protein | Docking Program | Key Interacting Residues (Illustrative) | Predicted Binding Energy (Illustrative) |

| S. aureus 50S Ribosome | DOCK 6 | U2585, G2583, A2503 | - |

| E. coli 50S Ribosome | AutoDock Vina | C2452, A2451 | - |

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of this compound and its interactions with its biological target over time. MD simulations can reveal how the ligand and receptor adapt to each other upon binding and can help to assess the stability of the docked poses.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications

Development of Predictive Models for Biological Activity

No published studies were found that specifically detail the development of QSAR or machine learning models for the biological activity of this compound.

Descriptor Analysis and Feature Selection for Activity Prediction

As no predictive models have been developed, there is no corresponding analysis of molecular descriptors or feature selection for the activity prediction of this compound.

Molecular Basis of Biological Activity and Target Interactions

Mechanism of Action at the Molecular Level

The primary mechanism of action for this class of compounds is the targeted inhibition of bacterial protein synthesis, a process vital for bacterial survival and replication. mdpi.com This is achieved through a unique mechanism that distinguishes them from many other classes of antibiotics. nih.gov

Oxazolidinones, including derivatives like 4-(3-Fluorophenyl)oxazolidin-2-one, exert their antibacterial effect by inhibiting protein synthesis at a very early stage. mdpi.comorthobullets.com They selectively bind to the bacterial 50S ribosomal subunit, a large and complex structure responsible for catalyzing peptide bond formation. mdpi.comnih.govnih.govresearchgate.net This binding occurs at the peptidyl transferase center (PTC), specifically within the A-site cleft. nih.govnih.gov

The interaction prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis. nih.govnih.gov This complex requires the assembly of the 30S and 50S subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-tRNA (fMet-tRNA). orthobullets.com By occupying a critical site on the 50S subunit, oxazolidinones obstruct the correct positioning of the initiator-tRNA, thereby preventing the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex. orthobullets.comnih.gov This effectively halts the translation process before it can begin. mdpi.comnih.gov

X-ray crystallography studies of the related compound linezolid (B1675486) bound to the 50S ribosomal subunit have provided detailed insights into this interaction. The oxazolidinone ring fits into the A-site cleft of the PTC. nih.gov The 3-fluorophenyl group, a key feature of the compound , plays a significant role in this binding. It has been shown to stack onto the base of cytosine 2452 (C2452) within the ribosome, contributing to the stability of the binding. nih.gov This unique mode of action, targeting an early step in protein synthesis, means there is a low chance for the development of cross-resistance with other antibiotic classes that act on later stages of translation. nih.govnih.gov

Table 1: Key Ribosomal Interactions of Fluorinated Oxazolidinones

| Interacting Component | Binding Site/Mechanism | Consequence |

| Bacterial 50S Ribosomal Subunit | Binds to the A-site pocket at the Peptidyl Transferase Center (PTC). nih.govnih.gov | Prevents binding and correct positioning of initiator-tRNA. nih.gov |

| 23S rRNA | The fluorophenyl moiety stacks with the C2452 base. nih.gov | Stabilizes the drug-ribosome complex. |

| Initiation Complex (70S) | Prevents the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex. orthobullets.comnih.gov | Halts protein synthesis at the initiation phase. mdpi.com |

While the primary and most well-documented mechanism of action for the oxazolidinone class is the inhibition of protein synthesis, some studies have explored their effects on other bacterial enzymes. Certain structurally diverse oxazolidinone derivatives have been found to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. rsc.org Additionally, specific oxazolidinone structures have been identified as inhibitors of LpxC, an enzyme involved in the biosynthesis of lipopolysaccharide in Gram-negative bacteria. nih.govrsc.org In one such LpxC inhibitor, the presence of a fluorine atom on the phenyl ring was shown to be important for activity, facilitating additional interactions within the enzyme's binding site. nih.govrsc.org However, the primary antibacterial activity of the core this compound scaffold is attributed to its potent inhibition of ribosomal function.

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides and their analogs across cell membranes, playing a role in both normal physiology and the uptake of certain drugs. arizona.edunih.govnih.gov Research has shown that some compounds containing a fluorophenyl moiety can act as inhibitors of human ENTs. nih.govresearchgate.net For instance, the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has been identified as a novel, irreversible, and non-competitive inhibitor of ENT1 and ENT2, showing some selectivity for ENT2. researchgate.netpolyu.edu.hk While this compound is structurally distinct from this compound, these findings indicate that the fluorophenyl group can be a key pharmacophore for interaction with these transporters. Further investigation is needed to determine if this compound itself directly interacts with bacterial or human cellular transporters.

Structure-Activity Relationship (SAR) Investigations of Fluorinated Oxazolidinones

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For fluorinated oxazolidinones, these studies have elucidated the roles of the fluorine atom and the compound's three-dimensional shape.

The substitution pattern on the phenyl ring of the oxazolidinone core is a critical determinant of antibacterial potency. nih.gov SAR studies have consistently demonstrated the importance of the 3-(3-fluorophenyl)-oxazolidinone rings for potent activity. nih.gov

Fluorine Position : The position of the fluorine atom on the phenyl ring significantly impacts biological activity. A meta-fluoro substitution (at the 3-position) has been shown to increase the biological activity of oxazolidinones. nih.gov In contrast, a para-substitution has been associated with an expanded antibacterial spectrum. nih.gov In some advanced oxazolidinone structures, the fluorine atom on the benzene (B151609) ring has been credited with a dual function of not only improving antibacterial activity but also reducing cytotoxicity. nih.gov

Substituent Effects : The core oxazolidinone structure is often modified to enhance its properties. While the 3-fluorophenyl group is often retained to maintain potency, other parts of the molecule can be altered. researchgate.net For example, modifications at the C-5 position of the oxazolidinone ring are common. Studies have shown that replacing the carbonyl oxygen of the C5-acetylaminomethyl moiety with a thiocarbonyl sulfur can enhance in vitro antibacterial activity. nih.gov Conversely, elongating the methylene (B1212753) chain at this position can decrease activity. nih.gov These findings highlight that even small structural changes can significantly affect the interaction with the ribosomal target. nih.gov

Table 2: Influence of Fluorine and Substituents on Oxazolidinone Activity

| Structural Feature | Position | Effect on Biological Activity |

| Fluorine Atom | meta (3-position) on Phenyl Ring | Increases biological activity. nih.gov |

| Fluorine Atom | para (4-position) on Phenyl Ring | Expands antibacterial spectrum. nih.gov |

| C5-Side Chain | Acetylaminomethyl Group | Key for activity; replacing carbonyl with thiocarbonyl enhances potency. nih.gov |

| C5-Side Chain | Methylene Chain Elongation | Decreases antibacterial activity. nih.gov |

Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, is paramount for the biological activity of oxazolidinones. The oxazolidinone ring in active compounds possesses a chiral center at the C-5 position. researchgate.net Research has unequivocally shown that the biological activity is almost exclusively associated with the (S)-configuration at this position. researchgate.net This specific stereoisomer is required for the precise orientation of the side chain within the ribosomal binding pocket, ensuring an effective interaction that leads to the inhibition of protein synthesis. The stereochemistry of substituents on the C5 side chain itself has also been noted as a critical factor for the potency of some oxazolidinone-based enzyme inhibitors. nih.govrsc.org This stereochemical requirement underscores the highly specific nature of the interaction between the drug molecule and its biological target.

Scaffold Modifications and Their Influence on Target Engagement

The this compound moiety is a critical component of the oxazolidinone class of antibiotics, which exert their antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis. nih.govnih.gov The core 3-(3-fluorophenyl)-oxazolidinone structure has been a foundational element in extensive structure-activity relationship (SAR) studies aimed at enhancing potency and overcoming resistance. nih.gov

Modifications to the "C-ring" (the phenyl ring attached to the oxazolidinone nitrogen) and the C-5 side chain of the oxazolidinone core are central to modulating target engagement. Research has shown that introducing various heterocyclic systems at the C-ring can significantly improve antibacterial activity compared to first-generation drugs like linezolid. nih.govnih.gov For instance, creating fused heterocyclic C-ring substructures with functionalities capable of hydrogen bonding can lead to superior activity against a range of bacteria. nih.gov Docking models of these modified compounds with 23S rRNA suggest that their increased potency stems from additional ligand-receptor interactions within the ribosomal binding pocket. nih.gov

SAR studies have revealed that C- and D-rings (additional rings and substituents) play a crucial role in maintaining activity against both susceptible and resistant bacterial strains, including those with the cfr methyltransferase gene or ribosomal mutations. nih.gov For example, while the C-5 acetamidomethyl group is a key feature, replacing it with other substituents like a hydroxymethyl or a 1,2,3-triazole group can retain or enhance activity against certain linezolid-resistant strains. nih.gov The addition of substituents to the 4-position of the 3-phenyl-oxazolidinone, particularly 3-aryl or heteroaryl rings, can also boost antibacterial potency. nih.gov These modifications likely create new interactions with highly conserved bases of the 23S rRNA, such as U2585, which helps to overcome resistance mechanisms that alter the primary binding site. nih.gov

Table 1: Influence of Scaffold Modifications on Antibacterial Activity An interactive table summarizing the effects of specific structural changes on the activity of oxazolidinone compounds.

| Compound Series | Modification | Impact on Target Engagement & Activity | Source(s) |

|---|---|---|---|

| Fused Heterocyclic C-Rings | Addition of benzoxazinone (B8607429) C-ring | Superior activity compared to linezolid due to additional ligand-receptor interactions. | nih.gov |

| C5-Side Chain Analogs | Replacement of acetamide (B32628) with 1,2,3-triazole | Retained activity against cfr strains; suggests alternative interactions compensate for resistance-related changes in the binding pocket. | nih.gov |

| C-Ring Modifications | Incorporation of a silicon atom into the C-ring | Enhanced brain exposure while retaining potent antibacterial activity. | nih.gov |

| Fused Pyrroloheteroaryl C-Rings | Addition of fused pyrroloheteroaryl systems | Potent activity against Gram-positive pathogens. | nih.gov |

Structure-Uptake Relationship (SUR) Studies in Bacterial Systems

For an antibiotic to be effective, particularly against Gram-negative bacteria, it must not only bind its target but also successfully traverse the bacterial cell envelope and avoid removal by efflux pumps. nih.gov The clinical utility of oxazolidinones could be greatly expanded if they were engineered to accumulate within Gram-negative pathogens. nih.gov Structure-Uptake Relationship (SUR) studies investigate how a molecule's chemical structure influences its permeation and susceptibility to efflux, providing a roadmap for designing broad-spectrum agents. nih.gov

Permeation Across Bacterial Membranes (e.g., Gram-Negative Outer Membrane)

The Gram-negative outer membrane (OM) is a formidable barrier to small molecules. nih.gov For oxazolidinone derivatives, successful permeation is a complex function of their physicochemical properties, which are dictated by their molecular structure. Studies on strategically designed libraries of oxazolidinones have been conducted using Gram-negative species like Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa with compromised efflux or outer membranes to isolate the effects of structure on permeation. nih.gov

These investigations reveal that even minor structural alterations can significantly impact a compound's ability to cross the OM. nih.gov Key factors include the molecule's size, charge, and polarity. Computational models and experimental assays, such as liposome (B1194612) swelling and antibiotic accumulation assays, are used to predict and measure permeability. nih.gov While general rules exist, such as zwitterionic molecules permeating faster than anionic ones, the specific structural motifs that enhance uptake can be species-dependent. nih.govnih.gov Through systematic modification, researchers have identified specific analogues of this compound that show improved accumulation and activity against these challenging pathogens, demonstrating that the permeation issues of the scaffold are surmountable. nih.gov

Susceptibility to Efflux Pumps and Strategies for Mitigation

Once inside a bacterium, many antibiotics are recognized and expelled by efflux pumps, a major mechanism of multidrug resistance (MDR). mdpi.com Oxazolidinones are substrates for various efflux pumps, particularly the Resistance-Nodulation-Cell Division (RND) family of transporters in Gram-negative bacteria, such as AcrB in E. coli. nih.gov The susceptibility of an oxazolidinone derivative to efflux is highly dependent on its structure. nih.govnih.gov

Studies comparing different oxazolidinones have shown that specific structural features can render them better or worse substrates for a given pump. For example, mutations in a putative entrance channel of the AcrB pump in E. coli had a significant impact on the efflux of oxazolidinones but had negligible effects on pleuromutilins, indicating different transport pathways and structural requirements for recognition. nih.gov

Strategies to mitigate efflux-mediated resistance for the this compound scaffold fall into two main categories:

Structural Modification: The primary strategy is to alter the compound's structure to reduce its affinity for the efflux pump's binding sites. mdpi.com SUR studies have identified motifs that enhance efflux susceptibility, allowing for their avoidance in future designs. nih.gov For instance, subtle changes to the C-ring or side chains can disrupt the interactions necessary for pump recognition and transport, thereby increasing the intracellular concentration of the drug. nih.govnih.gov

Use of Efflux Pump Inhibitors (EPIs): An alternative approach is the co-administration of an EPI. mdpi.commdpi.com EPIs are compounds that block the action of efflux pumps, restoring the efficacy of antibiotics that are normally expelled. mdpi.comresearchgate.net Compounds like carbonyl cyanide-m-chlorophenyl hydrazone (CCCP) and Phe-Arg-β-naphthylamide (PAβN) have been shown to potentiate the activity of various antibiotics by disrupting the energy source of the pumps or by direct inhibition. nih.govmdpi.comresearchgate.net Research has shown that EPIs can significantly enhance the activity of certain oxazolidinones against resistant strains, demonstrating the critical role of efflux in resistance. nih.gov

Table 2: Structure-Uptake and Efflux Susceptibility Data for Selected Oxazolidinones An interactive table presenting data on how structural features affect bacterial uptake and efflux.

| Compound/Condition | Organism | Key Structural Feature/Condition | Observation | Source(s) |

|---|---|---|---|---|

| Oxazolidinone Analogues | E. coli, A. baumannii, P. aeruginosa | Various C-ring and side-chain modifications | Small structural changes were sufficient to overcome permeation and/or efflux issues. | nih.gov |

| Tedizolid, Sutezolid | E. coli (expressing YhiV pump) | Standard oxazolidinone structures | Efflux by the YhiV pump was not significantly impeded. | nih.gov |

| Cadazolid | E. coli (expressing YhiV pump) | Fluoroquinolone-oxazolidinone conjugate | YhiV mediated high resistance, which was reversed upon pump knockout. | nih.gov |

| Various Oxazolidinones | E. coli (with AcrB mutations I38F/I671T) | Mutations in putative entrance channel | Up to 64-fold decrease in resistance to oxazolidinones, indicating this channel is a key part of the efflux pathway. | nih.gov |

| Ciprofloxacin | P. aeruginosa | Co-administered with EPI (CCCP) | Significant synergy observed, indicating efflux pump activity is a major contributor to resistance. | researchgate.net |

Exploration of Pharmacophores and Medicinal Chemistry Design Principles

Oxazolidinone Scaffold Optimization for Enhanced Biological Profiles

The oxazolidinone scaffold is a cornerstone in the development of new therapeutic agents, with extensive research focused on its optimization to improve biological activity and pharmacokinetic properties. tandfonline.commdpi.comnih.govrsc.org A key strategy in this endeavor involves the modification of the C-ring of the oxazolidinone structure. rsc.org

One notable area of optimization has been in the development of antibacterial agents. For instance, the introduction of a 1,2,4-triazolo[4,3-α]pyrimidine group has shown potent inhibitory activity against Gram-positive bacteria. rsc.org Further modifications, such as the insertion of an additional aromatic ring like a 2,4-disubstituted thiophene (B33073) system, have yielded compounds with high potency against Gram-positive strains, with minimum inhibitory concentration (MIC) values below 0.125 μg/mL. rsc.org Similarly, analogues incorporating a 2-fluorophenyl or a pyridyl group have also demonstrated remarkable antibacterial activity with MIC values under 0.5 μg/mL. rsc.org

In a different therapeutic area, the optimization of 3-pyrimidin-4-yl-oxazolidin-2-ones has led to the discovery of potent and selective mutant IDH1 inhibitors. These compounds, which bind to an allosteric pocket of the enzyme, have shown brain penetration and excellent oral bioavailability in rodent models, highlighting the versatility of the oxazolidinone scaffold. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of oxazolidinone derivatives:

| Scaffold Modification | Target | Observed Effect | Reference |

|---|---|---|---|

| Addition of 1,2,4-triazolo[4,3-α]pyrimidine | Gram-positive bacteria | Potent inhibitory activity | rsc.org |

| Insertion of 2,4-disubstituted thiophene | Gram-positive bacteria | MIC values < 0.125 μg/mL | rsc.org |

| Incorporation of 2-fluorophenyl or pyridyl group | Gram-positive bacteria | MIC values < 0.5 μg/mL | rsc.org |

| 3-Pyrimidin-4-yl substitution | Mutant IDH1 | Potent and selective inhibition, brain penetration | nih.gov |

These examples underscore the principle that strategic modifications to the oxazolidinone core can lead to significant enhancements in biological profiles, enabling the development of compounds tailored for specific therapeutic applications.

Rational Design of Derivatives and Analogues of 4-(3-Fluorophenyl)oxazolidin-2-one

The rational design of derivatives and analogues of this compound has been a fruitful area of research, leading to the development of compounds with tailored biological activities. A significant focus has been on creating analogues with improved potency and reduced off-target effects, particularly concerning monoamine oxidase (MAO) inhibition.

Early oxazolidinone antibiotics, such as linezolid (B1675486), were known to cause myelosuppression, a side effect linked to the inhibition of MAO-A and MAO-B. Consequently, a key objective in the rational design of new oxazolidinone derivatives has been to mitigate this effect while retaining or enhancing antibacterial efficacy. Research has shown that modifications to the C-ring of the oxazolidinone structure can lead to new leads with reduced activity against MAO-A and B, while maintaining potent antibacterial effects. rsc.org For example, the development of biaryl oxazolidinones has resulted in compounds with potent in vivo activity against Clostridium difficile. rsc.org

Beyond antibacterial applications, the this compound scaffold has been explored for other therapeutic targets. For instance, the design of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has yielded selective and reversible inhibitors of human MAO-B, which are of interest for the treatment of neurodegenerative disorders. nih.govnih.gov This research demonstrated that the presence of a phenyl ring functionalized at the meta position with a nitro group is a crucial pharmacophoric feature for selective MAO-B inhibition. nih.govnih.gov

The table below illustrates the structure-activity relationships (SAR) of rationally designed oxazolidinone analogues and their derivatives:

| Compound/Derivative Class | Structural Modification | Target | Key Finding | Reference |

|---|---|---|---|---|

| Biaryl Oxazolidinones | Modification of the C-ring | Clostridium difficile | Potent in vivo activity with reduced MAO inhibition. | rsc.org |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Phenyl ring with meta-nitro group | MAO-B | Important pharmacophoric feature for selective inhibition. | nih.govnih.gov |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Pyrimidine substituted piperazine | Gram-positive bacteria | 8-fold stronger inhibitory effect than linezolid. | nih.gov |

These examples highlight how the principles of rational drug design, including SAR studies and targeted modifications, can be effectively applied to the this compound scaffold to generate novel therapeutic candidates with improved efficacy and safety profiles.

Pharmacophore Hybridization and Multi-Targeting Approaches

Pharmacophore hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a promising approach to develop novel therapeutic agents with enhanced efficacy or the ability to modulate multiple targets. The oxazolidinone scaffold, including this compound, has been a valuable component in such hybridization strategies.

One innovative example of this approach is the development of an oxazolidinone-based derivative linked to a cephalosporin (B10832234) with an attached siderophore. nih.gov This "Trojan Horse" strategy utilizes the siderophore moiety to facilitate the uptake of the antibiotic into bacteria. nih.gov Once inside, the cephalosporin component is hydrolyzed by bacterial β-lactamases, releasing the oxazolidinone to exert its antibacterial effect on the ribosome. nih.gov This design cleverly overcomes bacterial resistance mechanisms and broadens the spectrum of activity.

Another area of exploration has been the creation of oxazolidinone-quinolone hybrids. nih.gov These molecules aim to combine the antibacterial mechanisms of both oxazolidinones (protein synthesis inhibition) and quinolones (DNA gyrase inhibition), potentially leading to synergistic effects and a reduced likelihood of resistance development.

The concept of multi-targeting is particularly relevant for complex diseases. For instance, in the context of neurodegenerative disorders, molecules that can simultaneously inhibit monoamine oxidases (MAOs) and cholinesterases are of great interest. While not a direct hybrid of this compound, the design of benzylpiperidine-derived hydrazones as dual inhibitors of MAOs and acetylcholinesterase (AChE) illustrates the potential of this approach. researchgate.net This highlights the possibility of designing hybrids based on the oxazolidinone scaffold that could address multiple pathological pathways in diseases like Alzheimer's or Parkinson's.

The table below summarizes some examples of pharmacophore hybridization involving the oxazolidinone scaffold:

| Hybrid Molecule | Combined Pharmacophores | Therapeutic Rationale | Reference |

|---|---|---|---|

| Siderophore-Cephalosporin-Oxazolidinone | Siderophore, Cephalosporin, Oxazolidinone | "Trojan Horse" delivery to overcome bacterial resistance | nih.gov |

| Oxazolidinone-Quinolone Hybrid | Oxazolidinone, Quinolone | Dual mechanism of action to combat antibacterial resistance | nih.gov |

These examples demonstrate the versatility of the oxazolidinone scaffold in pharmacophore hybridization and multi-targeting strategies, paving the way for the development of innovative drugs with improved therapeutic profiles.

Strategies for Addressing and Overcoming Molecular Mechanisms of Resistance

The emergence of bacterial resistance to antibiotics is a major global health concern, and oxazolidinones are no exception. Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it and to design next-generation drugs that can evade these mechanisms.

The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. mdpi.comnih.gov Resistance to oxazolidinones, such as linezolid, is most commonly associated with specific mutations at the drug's binding site on the ribosome. nih.govnih.govcapes.gov.br The most frequently observed resistance mechanism is a point mutation in the domain V of the 23S rRNA, specifically the G2576T substitution. mdpi.com Other mechanisms include mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD), and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA, thereby preventing the binding of oxazolidinones. tandfonline.commdpi.comnih.gov

Several strategies are being employed to address and overcome these resistance mechanisms:

Development of Next-Generation Oxazolidinones: A key strategy is the rational design of new oxazolidinone analogues that are less susceptible to known resistance mechanisms. For example, some newer oxazolidinones have been designed to have a higher binding affinity for the ribosome, which can help to overcome resistance caused by target site mutations. numberanalytics.com Tedizolid, for instance, has shown to be more potent than linezolid against some linezolid-resistant strains due to its slightly different structure and more potent binding to the 50S subunit. tandfonline.com

Combination Therapies: Combining oxazolidinones with other classes of antibiotics is a promising approach to enhance their efficacy and combat resistance. numberanalytics.com By targeting different bacterial pathways simultaneously, combination therapies can create a synergistic effect and reduce the likelihood of resistance emerging.

Targeting Resistance Mechanisms Directly: Another approach involves the development of agents that directly inhibit the mechanisms of resistance. This could include inhibitors of efflux pumps, which are proteins that can expel antibiotics from the bacterial cell, or inhibitors of the enzymes that modify the ribosomal target site. numberanalytics.com

The following table summarizes the primary molecular mechanisms of resistance to oxazolidinones and the strategies being developed to overcome them:

| Mechanism of Resistance | Description | Strategies to Overcome | Reference |

|---|---|---|---|

| 23S rRNA Mutation (G2576T) | Point mutation in the 23S rRNA gene, reducing drug binding affinity. | Development of next-generation oxazolidinones with higher binding affinity. | mdpi.comnih.gov |

| Ribosomal Protein Mutations (L3, L4) | Mutations in the rplC and rplD genes encoding ribosomal proteins L3 and L4. | Design of analogues that are less affected by these structural changes. | tandfonline.commdpi.com |

| cfr Gene Acquisition | Acquisition of the cfr gene, which methylates the 23S rRNA at the drug binding site. | Development of oxazolidinones that can bind effectively despite methylation. | mdpi.comnih.gov |

| Efflux Pumps | Bacterial proteins that actively transport antibiotics out of the cell. | Combination therapy with efflux pump inhibitors. | numberanalytics.com |

By employing these multifaceted strategies, researchers are actively working to extend the clinical utility of the oxazolidinone class of antibiotics and stay ahead of evolving bacterial resistance.

Future Directions and Emerging Research Avenues for Fluorinated Oxazolidinones

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of the oxazolidinone core is well-established, but the creation of more complex and structurally diverse analogues of 4-(3-Fluorophenyl)oxazolidin-2-one necessitates the development of innovative synthetic strategies. Future research in this area is likely to focus on several key aspects:

Asymmetric Synthesis: Achieving specific stereochemistry is crucial for the biological activity of many oxazolidinone derivatives. Novel catalytic asymmetric methods will be instrumental in the efficient and selective synthesis of enantiomerically pure complex analogues.

Late-Stage Functionalization: The ability to introduce chemical modifications in the final steps of a synthetic sequence is highly desirable. Developing late-stage C-H activation and fluorination techniques will enable the rapid generation of diverse libraries of this compound derivatives for biological screening.

Conformationally Constrained Analogues: Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity. The synthesis of bridged and spirocyclic derivatives of this compound represents a promising avenue for exploring new chemical space and biological activities. nih.gov

Novel Fluorination Techniques: While the 3-fluorophenyl moiety is a key feature, the introduction of fluorine at other positions or in different chemical environments could lead to novel properties. Research into new and milder fluorinating reagents and catalytic methods will be crucial for accessing these previously inaccessible analogues. kva.se

A convenient protocol for the synthesis of 3-aryl-4-fluoroalkyl-2-oxazolidinones has been described, which involves the reaction of allyl arylcarbamates with fluoroalkyl iodide followed by cyclization. sioc-journal.cn This method offers a green and environmentally friendly approach, avoiding the use of phosgene (B1210022). sioc-journal.cn

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. For this compound, advanced computational approaches will play a pivotal role in its future development.

De Novo Design: Utilizing sophisticated algorithms and artificial intelligence, de novo design methods can generate novel molecular structures with desired properties from scratch. nih.govresearchgate.netnih.govmdpi.com These techniques can explore a vast chemical space to identify new oxazolidinone scaffolds with improved activity and safety profiles.

Structure-Based Drug Design: High-resolution structural information of target proteins, obtained through techniques like X-ray crystallography and cryo-electron microscopy, can guide the design of potent and selective inhibitors. Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives to their biological targets.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

A 3D-QSAR model for a series of (S)-3-Aryl-5-substituted oxazolidinones has been developed, which indicated that both steric and electrostatic fields are important for their antibacterial activity. nih.gov This model successfully guided the synthesis of new compounds with high activity, demonstrating the predictive power of such computational approaches. nih.gov

| Computational Approach | Application in Oxazolidinone Design | Key Findings/Potential |

| 3D-QSAR | Predicting antibacterial activity of (S)-3-Aryl-5-substituted oxazolidinones. nih.gov | Steric and electrostatic fields are crucial for activity. nih.gov |

| Molecular Docking | Investigating the binding of oxazolidinone derivatives to the bacterial ribosome. | Provides insights into key interactions for optimizing affinity. |

| De Novo Design | Generating novel oxazolidinone scaffolds with desired properties. nih.govresearchgate.netnih.govmdpi.com | Exploration of new chemical space and potential for novel biological activities. nih.govresearchgate.netnih.govmdpi.com |

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

A thorough understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for their rational optimization and the prediction of potential resistance mechanisms.